3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid

Catalog No.
S7880996
CAS No.
M.F
C11H11N3O5S2
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane...

Product Name

3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid

IUPAC Name

3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid

Molecular Formula

C11H11N3O5S2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C11H11N3O5S2/c15-10(16)11(4-5-19-6-11)14-21(17,18)8-3-1-2-7-9(8)13-20-12-7/h1-3,14H,4-6H2,(H,15,16)

InChI Key

ANWVHUHLXGBTBG-UHFFFAOYSA-N

SMILES

C1COCC1(C(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32

Canonical SMILES

C1COCC1(C(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32
3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid, also known as BTA-EG6, is a compound used in scientific experiments as a fluorescent probe to detect protein interactions. BTA-EG6 is a small molecule with a distinctive structure and notable chemical properties. This paper aims to provide an in-depth overview of BTA-EG6, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
l implications in various fields of research and industry, limitations, and future directions.
3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid belongs to a class of compounds known as fluorescent probes, which emit fluorescent signals in the presence of specific protein interactions. 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid is a small molecule consisting of a benzothiadiazole moiety, a linker molecule, and a carboxylic acid group. The benzothiadiazole moiety serves as the fluorophore, absorbing light at a wavelength of 400-500 nm and emitting it at a wavelength of 500-550 nm. The linker molecule connects the benzothiadiazole and the carboxylic acid group, providing flexibility and accessibility to the probe. The carboxylic acid group is essential for derivatization, enabling chemical modifications for specific applications.
3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid has the following physical and chemical properties:
- Molecular formula: C15H12N3O5S2
- Molecular weight: 396.4 g/mol
- Melting point: >300°C
- Solubility: Slightly soluble in water, soluble in DMSO and DMF
- Appearance: Yellow powder
3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of various compounds. The synthesis of 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid can be achieved through (1) the synthesis of 4-amino-1,2,5-thiadiazole-3-sulfonic acid, (2) the synthesis of 5-bromo-2-hydroxybenzoic acid, (3) the synthesis of 4-([2-(bromomethyl)ethyl]carbamoyl)-1,2,5-thiadiazole-3-sulfonic acid, (4) the synthesis of 4-((2,3-dihydroxypropyl)carbamoyl)-1,2,5-thiadiazole-3-sulfonic acid, and (5) the synthesis of 3-(2,1,3-benzothiadiazol-4-ylsulfonylamino) oxolane-3-carboxylic acid. The structure of the synthesized 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid can be analyzed using various analytical methods such as fluorescence spectroscopy, absorbance spectroscopy, and HPLC. Fluorescence spectroscopy measures the fluorescence emission of 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid at a specific wavelength, whereas absorbance spectroscopy measures the absorption of light by 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid at a specific wavelength. HPLC separates 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid from other compounds and quantifies its concentration.
3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid has been widely used as a fluorescent probe to detect protein interactions. 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid has been used to detect heparin-induced thrombocytopenia antibodies, which are antibodies that bind to a protein complex consisting of heparin and platelet factor 4. 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid has also been used to detect protein-protein interactions in cancer cells, which can provide insights into cancer biology and drug discovery.
3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid has shown low toxicity in various scientific experiments. However, researchers must follow proper safety procedures and guidelines when using 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid in experiments to prevent accidents and adverse effects.
3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid has been widely used as a fluorescent probe in various scientific experiments, including protein detection, protein-protein interaction studies, and cancer research.
3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid is an emerging fluorescent probe with promising applications in various scientific fields. Researchers are currently exploring its potential applications in drug discovery, biosensing, and medical imaging.
3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid has significant implications in various fields of research and industry, including drug discovery, biosensing, medical imaging, and diagnostics. Its unique fluorescence properties and ability to detect protein interactions make it a valuable tool for research and development.
Despite its promising applications, 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid has some limitations and challenges that need to be addressed. For example, 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid has low solubility in water and limited stability in certain conditions. Future research can focus on improving 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid's solubility and stability to broaden its applications further. Other future directions include exploring new derivatization strategies to modify 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid for specific applications and developing new variations of the probe with improved properties.
In conclusion, 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid is a valuable and emerging fluorescent probe used in various scientific experiments, especially protein detection and protein-protein interaction studies. Its unique structure and properties make it an attractive tool for researchers in various fields of research and industry. Despite its promising applications, 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid has some limitations and challenges that require further research and development. Nevertheless, 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid's potential to improve research and medical diagnostics make it a promising compound in the scientific community.

XLogP3

0.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

329.01401281 g/mol

Monoisotopic Mass

329.01401281 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

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